Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including the Pseudomonas group .
E-0702: is a semi-synthetic catechol cephalosporin conjugate.
Preparation Methods
- E-0702 is synthesized through chemical routes.
- Unfortunately, specific synthetic procedures and reaction conditions for E-0702 are not widely documented in the public domain. it is known to be a semi-synthetic compound derived from cephalosporin.
Chemical Reactions Analysis
- E-0702 likely undergoes typical cephalosporin reactions, such as β-lactam ring opening, amidation, and ester hydrolysis.
- Common reagents include nucleophiles (amines, thiols), acids, and bases.
- Major products formed would include various derivatives of E-0702 with modified side chains.
Scientific Research Applications
- E-0702’s applications span several fields:
Medicine: Potential use as an antibiotic against bacterial infections.
Chemistry: Studying its reactivity and structure–activity relationships.
Biology: Investigating its impact on microbial growth and resistance.
Industry: Evaluating its suitability for pharmaceutical production.
Mechanism of Action
- E-0702 likely exerts its effects by inhibiting bacterial cell wall synthesis.
- It targets penicillin-binding proteins (PBPs) involved in peptidoglycan biosynthesis.
- The compound interferes with transpeptidation, leading to cell lysis and bacterial death.
Comparison with Similar Compounds
- E-0702’s uniqueness lies in its catechol moiety, which distinguishes it from other cephalosporins.
- Similar compounds include other cephalosporins (e.g., ceftriaxone, cefotaxime) and related β-lactam antibiotics.
Properties
CAS No. |
77768-57-1 |
---|---|
Molecular Formula |
C29H23N7NaO12S2+ |
Molecular Weight |
748.7 g/mol |
IUPAC Name |
sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C29H23N7O12S2.Na/c37-13-3-1-11(2-4-13)20(30-24(43)15-8-48-18-6-17(39)16(38)5-14(18)23(15)42)25(44)31-21-26(45)36-22(28(46)47)12(9-49-27(21)36)10-50-29-32-33-34-35(29)7-19(40)41;/h1-6,8,20-21,27,37-39H,7,9-10H2,(H,30,43)(H,31,44)(H,40,41)(H,46,47);/q;+1 |
InChI Key |
KBEFTEIZDFHDJP-UHFFFAOYSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=COC5=CC(=C(C=C5C4=O)O)O)C(=O)O)CSC6=NN=NN6CC(=O)O.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=COC5=CC(=C(C=C5C4=O)O)O)C(=O)O)CSC6=NN=NN6CC(=O)O.[Na+] |
Synonyms |
E 0702 E-0702 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.